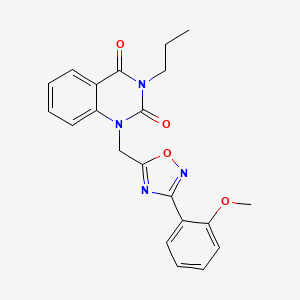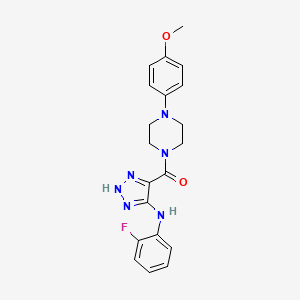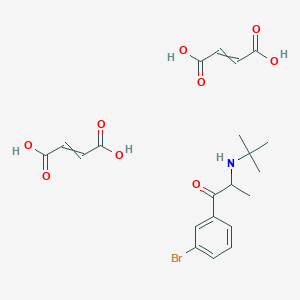
7,7'-propane-1,3-diylbis(8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H14Br2N8O4 is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H14Br2N8O4 typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of boron reagents with halides under mild and functional group-tolerant conditions . The specific reagents and catalysts used can vary, but palladium catalysts are often employed due to their efficiency in facilitating the coupling reactions.
Industrial Production Methods
Industrial production of C15H14Br2N8O4 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
C15H14Br2N8O4: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving C15H14Br2N8O4 often require specific reagents and conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
C15H14Br2N8O4: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism by which C15H14Br2N8O4 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the context of its application, such as inhibiting specific enzymes in a biological system or catalyzing reactions in an industrial process .
Comparison with Similar Compounds
C15H14Br2N8O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with bromine and nitrogen atoms, such as and .
Uniqueness: The presence of specific functional groups and the overall molecular architecture of C15H14Br2N8O4 contribute to its distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C15H14Br2N8O4 |
|---|---|
Molecular Weight |
530.13 g/mol |
IUPAC Name |
8-bromo-7-[3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H14Br2N8O4/c1-22-8-6(10(26)20-14(22)28)24(12(16)18-8)4-3-5-25-7-9(19-13(25)17)23(2)15(29)21-11(7)27/h3-5H2,1-2H3,(H,20,26,28)(H,21,27,29) |
InChI Key |
FDLWFASTMYKRSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCN3C4=C(N=C3Br)N(C(=O)NC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine](/img/structure/B14103009.png)

![5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103012.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103014.png)
![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14103028.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103033.png)
![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103060.png)
![4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14103066.png)
